molecular formula C11H17NOS B14253168 N-tert-Butyl-4-methylbenzene-1-sulfinamide CAS No. 169330-84-1

N-tert-Butyl-4-methylbenzene-1-sulfinamide

Cat. No.: B14253168
CAS No.: 169330-84-1
M. Wt: 211.33 g/mol
InChI Key: HEMOQAGOYCCAPF-AWEZNQCLSA-N
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Description

N-tert-Butyl-4-methylbenzene-1-sulfinamide is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a sulfinamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and an oxygen atom. The presence of the tert-butyl and methyl groups further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-4-methylbenzene-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfinamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for the efficient production of the compound while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-methylbenzene-1-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with various substrates, facilitating their transformation into desired products with high enantioselectivity. This coordination is achieved through interactions with molecular targets and pathways involved in the reaction process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-4-methylbenzene-1-sulfinamide stands out due to its unique combination of tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound in various synthetic applications, particularly in asymmetric synthesis and the development of new materials .

Properties

CAS No.

169330-84-1

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

(S)-N-tert-butyl-4-methylbenzenesulfinamide

InChI

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)14(13)12-11(2,3)4/h5-8,12H,1-4H3/t14-/m0/s1

InChI Key

HEMOQAGOYCCAPF-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC(C)(C)C

Origin of Product

United States

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